4-Ethylcyclohexanol

Description

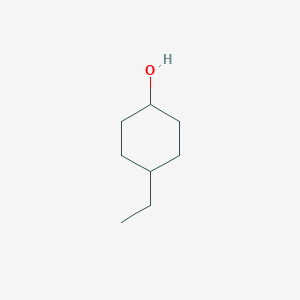

Structure

3D Structure

Properties

IUPAC Name |

4-ethylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-2-7-3-5-8(9)6-4-7/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVTKUJWGFBADIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196485, DTXSID101312435, DTXSID301314013 | |

| Record name | 4-Ethylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Ethylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-Ethylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4534-74-1, 19781-62-5, 19781-61-4 | |

| Record name | 4-Ethylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4534-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethylcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004534741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethylcyclohexanol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethylcyclohexanol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4534-74-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Ethylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-Ethylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-Ethylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans 4-Ethylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHYLCYCLOHEXANOL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WX4RJ6FFB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-ETHYLCYCLOHEXANOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8GG7C6AP2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Ethylcyclohexanol CAS number and properties

An In-depth Technical Guide to 4-Ethylcyclohexanol

This technical guide provides a comprehensive overview of this compound, a cyclic alcohol with significant applications in various scientific and industrial fields. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, safety and handling, and its role in organic synthesis.

Chemical Identity and Properties

This compound is a derivative of cyclohexanol (B46403) with an ethyl group at the fourth position. It exists as a mixture of cis and trans isomers.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 4534-74-1[1][2][3][4][5] |

| Molecular Formula | C₈H₁₆O[1][2][3][4][5] |

| Molecular Weight | 128.21 g/mol [3][4][5] |

| Synonyms | 4-Ethylcyclohexan-1-ol, Cyclohexanol, 4-ethyl-[1][2][3] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | Colorless to pale yellow liquid[1][2][3] |

| Boiling Point | 83.5-84.5 °C at 10 mm Hg[3][5] |

| Density | 0.889 g/mL at 25 °C[3][5] |

| Refractive Index | 1.461-1.463 at 20 °C[5] |

| Flash Point | 77 °C (171 °F)[5] |

| Solubility | Limited solubility in water; soluble in organic solvents[1] |

| pKa | 15.32 ± 0.40 (Predicted)[2][3] |

Safety and Handling

This compound is classified as a combustible liquid and can cause serious eye irritation.[6][7] Proper safety precautions should be observed during handling and storage.

Table 3: GHS Hazard and Precautionary Statements for this compound

| Classification | Code | Statement |

| Hazard Statement | H227 | Combustible liquid[6] |

| Hazard Statement | H319 | Causes serious eye irritation[7] |

| Precautionary Statement | P210 | Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[6] |

| Precautionary Statement | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[6] |

| Precautionary Statement | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Precautionary Statement | P337+P313 | If eye irritation persists: Get medical advice/attention. |

| Precautionary Statement | P403+P235 | Store in a well-ventilated place. Keep cool.[6] |

Role in Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis.[1][2] It can be used as a starting material for the synthesis of various compounds, including plasticizers and lubricants.[2] Its hydroxyl group can undergo a variety of chemical transformations, making it a valuable building block in the synthesis of more complex molecules.

General Workflow in Organic Synthesis

The use of this compound as a synthetic intermediate typically follows a standard workflow from reaction setup to product purification and analysis.

Caption: General workflow for a chemical synthesis starting with this compound.

Experimental Protocols

Detailed experimental procedures involving this compound are often specific to the desired product. Below is a representative protocol for the acid-catalyzed dehydration of a substituted cyclohexanol, a common reaction for this class of compounds. This protocol is adapted from the dehydration of 4-methylcyclohexanol (B52717) and can serve as a starting point for the synthesis of 4-ethylcyclohexene (B1329803).[8][9]

4.1. Acid-Catalyzed Dehydration of this compound (Analogous Procedure)

Objective: To synthesize 4-ethylcyclohexene via the acid-catalyzed dehydration of this compound.

Materials:

-

This compound

-

85% Phosphoric acid (H₃PO₄)

-

Concentrated Sulfuric acid (H₂SO₄)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Saturated sodium chloride solution (brine)

-

5% Sodium bicarbonate solution (NaHCO₃)

Equipment:

-

Round-bottom flask

-

Distillation apparatus (Hickman still or simple distillation setup)

-

Heating mantle

-

Separatory funnel

-

Erlenmeyer flasks

-

Magnetic stirrer and stir bar

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add this compound.

-

Carefully add a catalytic amount of 85% phosphoric acid and a few drops of concentrated sulfuric acid to the flask.

-

Assemble a distillation apparatus and begin heating the mixture with stirring.

-

Collect the distillate, which will be a mixture of 4-ethylcyclohexene and water.

-

Wash the distillate with a 5% sodium bicarbonate solution to neutralize any acidic impurities.

-

Separate the organic layer using a separatory funnel and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Decant the dried liquid to obtain the crude 4-ethylcyclohexene product.

-

Further purification can be achieved by simple distillation.

Caption: Reaction mechanism for the acid-catalyzed dehydration of this compound.

Applications

This compound's properties make it suitable for a range of applications:

-

Chemical Intermediate: It is a key starting material for the synthesis of other organic compounds.[1][2]

-

Solvents: It can be used as a solvent in the production of various chemicals, including pharmaceuticals and dyes.[2]

-

Fragrance and Flavors: This compound finds use in the fragrance and flavor industry.[2]

-

Pharmacological Research: Some studies have indicated that this compound may exhibit pharmacological activities, such as binding to neurotransmitter receptors.[1]

This technical guide provides a foundational understanding of this compound for researchers and professionals. Further investigation into specific reactions and applications is encouraged for more specialized uses.

References

- 1. CAS 4534-74-1: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 4534-74-1 [chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound | 4534-74-1 [chemnet.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. This compound | C8H16O | CID 78293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. personal.utdallas.edu [personal.utdallas.edu]

- 9. westfield.ma.edu [westfield.ma.edu]

An In-depth Technical Guide to the Synthesis of 4-Ethylcyclohexanol from 4-Ethylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-ethylcyclohexanol via the reduction of 4-ethylcyclohexanone (B1329521). It details various synthetic methodologies, including hydride reductions and catalytic hydrogenation, with a focus on experimental protocols and stereochemical control. This document is intended to serve as a practical resource for researchers in organic synthesis and drug development.

Introduction

The reduction of cyclic ketones to their corresponding alcohols is a fundamental transformation in organic chemistry, with broad applications in the synthesis of pharmaceuticals, fragrances, and specialty chemicals. This compound, existing as both cis and trans stereoisomers, is a valuable building block, and the ability to selectively synthesize a specific isomer is often crucial for its intended application. The stereochemical outcome of the reduction of 4-ethylcyclohexanone is highly dependent on the chosen synthetic route and reaction conditions. This guide explores the common methods for this transformation, providing detailed protocols and a comparative analysis of their efficiency and stereoselectivity.

Synthetic Methodologies and Experimental Protocols

The conversion of 4-ethylcyclohexanone to this compound is typically achieved through nucleophilic addition of a hydride ion or by catalytic hydrogenation. The choice of reducing agent is a critical factor that influences the yield and, most importantly, the diastereomeric ratio of the product.

Reduction with Sodium Borohydride (B1222165) (NaBH₄)

Sodium borohydride is a mild and selective reducing agent, commonly used for the reduction of aldehydes and ketones. It is known for its ease of handling and compatibility with protic solvents.

Experimental Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-ethylcyclohexanone (1.0 eq) in methanol (B129727) or ethanol (B145695) (10 mL per gram of ketone).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of NaBH₄: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution. Effervescence may be observed.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully add 1 M hydrochloric acid dropwise to the reaction mixture at 0 °C to quench the excess NaBH₄ and neutralize the solution.

-

Extraction: Extract the product with diethyl ether or dichloromethane (B109758) (3 x 20 mL).

-

Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: ethyl acetate (B1210297)/hexane mixture) to yield this compound.

Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a powerful and non-selective reducing agent capable of reducing a wide range of functional groups, including ketones. Due to its high reactivity with protic solvents, anhydrous conditions are essential.

Experimental Protocol:

-

Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

LiAlH₄ Suspension: In the reaction flask, prepare a suspension of lithium aluminum hydride (1.1 eq) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) (20 mL per gram of LiAlH₄).

-

Cooling: Cool the suspension to 0 °C in an ice bath.

-

Addition of Ketone: Dissolve 4-ethylcyclohexanone (1.0 eq) in anhydrous diethyl ether or THF (10 mL per gram of ketone) and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

-

Quenching (Fieser workup): Cautiously quench the reaction at 0 °C by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (B78521) (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. A granular precipitate should form.

-

Filtration and Extraction: Filter the mixture through a pad of Celite® and wash the precipitate with diethyl ether or THF. Combine the filtrate and the washings.

-

Drying and Purification: Dry the organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting alcohol by column chromatography.

Catalytic Hydrogenation

Catalytic hydrogenation involves the reaction of the ketone with hydrogen gas in the presence of a metal catalyst. This method is often considered a "green" alternative to hydride reductions.

Experimental Protocol (Representative):

-

Apparatus: To a hydrogenation vessel (e.g., a Parr shaker or a flask equipped with a hydrogen balloon), add 4-ethylcyclohexanone (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate (20 mL per gram of ketone).

-

Catalyst: Add a catalytic amount of a hydrogenation catalyst, such as 5% Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂, Adam's catalyst) (1-5 mol%).

-

Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize with hydrogen to the desired pressure (typically 1-4 atm).

-

Reaction: Stir the mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed.

-

Work-up: Carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure to afford the crude this compound, which can be further purified by distillation or column chromatography.

Quantitative Data and Stereoselectivity

The reduction of 4-ethylcyclohexanone yields a mixture of cis and trans isomers. The stereochemical outcome is primarily dictated by the steric hindrance of the reducing agent and the transition state geometry.

| Reduction Method | Reducing Agent/Catalyst | Typical Solvent | Temperature (°C) | Typical Yield (%) | Approximate Diastereomeric Ratio (cis:trans) |

| Hydride Reduction | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 0 to RT | 85-95 | 20:80 |

| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether/THF | 0 to RT | 90-98 | 10:90 |

| Hydride Reduction | L-Selectride® | THF | -78 | >95 | >98:2 |

| Catalytic Hydrogenation | Pd/C or PtO₂ | Ethanol/Ethyl Acetate | RT | >90 | Variable, often favors the thermodynamically more stable isomer (trans) |

Note: The diastereomeric ratios are approximate and can be influenced by specific reaction conditions. L-Selectride® is a sterically hindered hydride that favors the formation of the cis isomer.

Reaction Mechanisms and Stereochemical Control

The stereoselectivity of the hydride reduction of substituted cyclohexanones can be explained by considering the axial and equatorial attack of the hydride on the carbonyl carbon.

-

Axial Attack: The hydride attacks from the axial face, leading to the formation of an equatorial alcohol. This is the major pathway for small, unhindered reducing agents like LiAlH₄ and NaBH₄, resulting in the thermodynamically more stable trans isomer as the major product.

-

Equatorial Attack: The hydride attacks from the equatorial face, resulting in the formation of an axial alcohol. This pathway is favored by bulky reducing agents, such as L-Selectride®, which experience significant steric hindrance from the axial hydrogens at the C-3 and C-5 positions, leading to the kinetically favored cis isomer.

Characterization of this compound

The product, a mixture of cis and trans isomers, can be characterized by various spectroscopic techniques. The individual isomers can be separated by column chromatography or fractional distillation.

Spectroscopic Data (Mixture of Isomers):

-

¹H NMR (CDCl₃, δ): 3.4-4.1 (m, 1H, -CHOH), 0.8-2.2 (m, 16H, remaining protons). The signals for the proton on the carbon bearing the hydroxyl group (-CHOH) for the cis and trans isomers are typically distinct and can be used to determine the isomer ratio by integration.

-

¹³C NMR (CDCl₃, δ): ~70-75 (-CHOH), ~30-40 (cyclohexyl carbons), ~10-15 (-CH₂CH₃).

-

IR (neat, cm⁻¹): 3350 (broad, O-H stretch), 2920, 2850 (C-H stretch).

Visualizations

General Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Stereochemical Pathways of Hydride Reduction

Caption: Stereochemical pathways in the hydride reduction of 4-ethylcyclohexanone.

Conclusion

The synthesis of this compound from 4-ethylcyclohexanone can be effectively achieved using various reduction methods. The choice of the reducing agent is paramount in controlling the stereochemical outcome of the reaction. While sodium borohydride and lithium aluminum hydride are effective for producing the thermodynamically favored trans isomer, sterically hindered reagents like L-Selectride® provide a route to the kinetically favored cis isomer. Catalytic hydrogenation offers a greener alternative, often yielding the trans product. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to select the most appropriate synthetic strategy based on their specific needs for yield and stereoselectivity.

An In-depth Technical Guide to the Cis and Trans Isomers of 4-Ethylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cis and trans isomers of 4-ethylcyclohexanol, focusing on their conformational analysis, spectroscopic properties, and methods for their synthesis and separation. The information presented is intended to be a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development.

Introduction

This compound (C₈H₁₆O) is a substituted cycloalkane that exists as two geometric isomers: cis-4-ethylcyclohexanol and trans-4-ethylcyclohexanol. The spatial arrangement of the ethyl and hydroxyl groups relative to the cyclohexane (B81311) ring gives rise to distinct physical, chemical, and spectroscopic properties for each isomer. Understanding these differences is crucial for applications in stereoselective synthesis, conformational analysis, and as building blocks in the development of new chemical entities. The cyclohexane ring in both isomers predominantly adopts a chair conformation to minimize steric and torsional strain. The orientation of the substituents (axial or equatorial) in the most stable chair conformations dictates the overall stability and reactivity of each isomer.

Conformational Analysis

The thermodynamic stability of the cis and trans isomers of this compound is determined by the steric interactions of the ethyl and hydroxyl groups with the cyclohexane ring in the chair conformation. The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference between the equatorial and axial conformations.

The most stable chair conformation for each isomer is the one that places the larger substituent, or the maximum number of substituents, in the equatorial position to minimize 1,3-diaxial interactions.

Trans-4-Ethylcyclohexanol:

In the trans isomer, the ethyl and hydroxyl groups are on opposite sides of the cyclohexane ring. This allows for a chair conformation where both substituents can occupy equatorial positions simultaneously (diequatorial). The alternative chair conformation would force both groups into axial positions (diaxial), which is energetically highly unfavorable due to significant 1,3-diaxial steric strain. Therefore, trans-4-ethylcyclohexanol exists almost exclusively in the diequatorial conformation, making it the more thermodynamically stable isomer.

Cis-4-Ethylcyclohexanol:

In the cis isomer, the ethyl and hydroxyl groups are on the same side of the ring. In any chair conformation, one substituent must be in an axial position while the other is in an equatorial position. A ring flip interconverts the axial and equatorial positions of the two groups. Given that the ethyl group has a larger A-value than the hydroxyl group, the most stable conformation of the cis isomer will have the ethyl group in the equatorial position and the hydroxyl group in the axial position.

The following diagram illustrates the conformational equilibrium for both isomers.

Quantitative Data Summary

The distinct structural differences between the cis and trans isomers lead to variations in their physical and spectroscopic properties.

Physical Properties

| Property | cis-4-Ethylcyclohexanol | trans-4-Ethylcyclohexanol | Mixture (cis & trans) |

| Molecular Formula | C₈H₁₆O | C₈H₁₆O | C₈H₁₆O |

| Molecular Weight | 128.21 g/mol | 128.21 g/mol | 128.21 g/mol [2] |

| Appearance | Colorless liquid | Colorless liquid[3] | Colorless to light yellow liquid[2] |

| Boiling Point | ~174 °C (estimated for cis-4-methylcyclohexanol)[4] | 84 °C at 10 mmHg[5] | 185.7 °C at 760 mmHg[1] |

| Melting Point | ~ -10 °C (estimated for cis-4-methylcyclohexanol)[4] | Not available | Not available |

| Density | ~0.913 g/mL (estimated for cis-4-methylcyclohexanol)[4] | 0.91 g/mL[3] | 0.916-0.919 g/mL at 20 °C[6] |

| Refractive Index | ~1.453 (estimated for cis-4-methylcyclohexanol)[4] | 1.46[3] | 1.460-1.464 at 20 °C[6] |

Spectroscopic Data

The orientation of the substituents significantly influences the chemical environment of the protons and carbons, leading to distinct NMR spectra.

| Spectroscopic Data | cis-4-Ethylcyclohexanol (Predicted/Analogous) | trans-4-Ethylcyclohexanol (Predicted/Analogous) |

| ¹H NMR (CDCl₃) | The axial proton on C1 (bearing the OH group) is expected to appear as a broad signal at a more downfield chemical shift compared to the equatorial proton in the trans isomer. | The equatorial proton on C1 (bearing the OH group) is expected to appear as a narrower multiplet at a more upfield chemical shift compared to the axial proton in the cis isomer. |

| ¹³C NMR (CDCl₃) | The chemical shifts of the ring carbons are influenced by the axial hydroxyl group, with notable differences in the shifts of C1, C3, and C5 compared to the trans isomer. | The all-equatorial arrangement generally results in different chemical shifts for the ring carbons compared to the cis isomer. |

Conformational Energy

| Isomer | Most Stable Conformation | Energy Difference (ΔG°) |

| trans-4-Ethylcyclohexanol | Diequatorial | Favored |

| cis-4-Ethylcyclohexanol | Equatorial Ethyl, Axial OH | Less stable than trans by ~0.87-1.0 kcal/mol (A-value of OH)[1] |

Experimental Protocols

Synthesis of this compound by Reduction of 4-Ethylcyclohexanone (B1329521)

A mixture of cis and trans isomers of this compound can be synthesized by the reduction of 4-ethylcyclohexanone using sodium borohydride (B1222165). The stereoselectivity of the reduction can be influenced by the choice of reducing agent and reaction conditions.

Materials:

-

4-Ethylcyclohexanone

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

3 M Sodium hydroxide (B78521) (NaOH)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Separatory funnel

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Dissolve 4-ethylcyclohexanone in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the stirred solution. The addition should be portion-wise to control the exothermic reaction.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 20-30 minutes.

-

Quench the reaction by the slow addition of 3 M NaOH solution to decompose the borate (B1201080) ester.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the reaction mixture).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product, a mixture of cis and trans-4-ethylcyclohexanol.

Separation of Cis and Trans Isomers by Column Chromatography

The cis and trans isomers of this compound can be separated based on their polarity differences using column chromatography. The cis isomer, with its axial hydroxyl group, is generally slightly more polar than the trans isomer with its equatorial hydroxyl group.

Materials:

-

Crude mixture of cis and trans-4-ethylcyclohexanol

-

Silica (B1680970) gel (230-400 mesh)

-

Ethyl acetate (B1210297)

-

Chromatography column

-

Collection tubes

-

Thin-layer chromatography (TLC) plates and chamber

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexane and pack it into a chromatography column. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles.

-

Sample Loading: Dissolve the crude mixture of this compound isomers in a minimal amount of the eluent (e.g., 5% ethyl acetate in hexane). Carefully load the sample onto the top of the silica gel bed.

-

Elution: Begin eluting the column with a non-polar solvent system, such as 5% ethyl acetate in hexane. The less polar trans isomer will elute first.

-

Fraction Collection: Collect fractions in separate tubes and monitor the separation using TLC.

-

Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 10-15% ethyl acetate in hexane) to elute the more polar cis isomer.

-

Analysis: Analyze the collected fractions by TLC, GC, or NMR to identify the pure fractions of each isomer.

-

Solvent Removal: Combine the pure fractions of each isomer and remove the solvent using a rotary evaporator to obtain the purified cis and trans-4-ethylcyclohexanol.

The following diagram illustrates a typical workflow for the synthesis and separation of this compound isomers.

References

- 1. Page loading... [guidechem.com]

- 2. This compound (cis- and trans- mixture) | CymitQuimica [cymitquimica.com]

- 3. labproinc.com [labproinc.com]

- 4. cis-4-methylcyclohexanol [stenutz.eu]

- 5. trans-4-Ethylcyclohexanol | 19781-62-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. 4-ethyl cyclohexanol, 4534-74-1 [thegoodscentscompany.com]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 4-Ethylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and analytical protocols for 4-Ethylcyclohexanol. This compound, with its characteristic cyclohexane (B81311) ring, serves as a valuable building block in organic synthesis and is of interest to researchers in various fields, including fragrance chemistry and drug development.

Chemical Structure and Isomerism

This compound is a cyclic alcohol with the chemical formula C₈H₁₆O and a molecular weight of approximately 128.21 g/mol .[1] Its structure consists of a cyclohexane ring substituted with an ethyl group and a hydroxyl group at positions 1 and 4, respectively.

Due to the substituted cyclohexane ring, this compound exists as two geometric isomers: cis-4-Ethylcyclohexanol and trans-4-Ethylcyclohexanol. These isomers have the same molecular formula and connectivity but differ in the spatial arrangement of the ethyl and hydroxyl groups relative to the plane of the cyclohexane ring.

In the more stable chair conformations:

-

In cis-4-Ethylcyclohexanol , one substituent is in an axial position and the other is in an equatorial position.

-

In trans-4-Ethylcyclohexanol , both substituents are in equatorial positions, which is the thermodynamically more stable arrangement due to reduced steric hindrance.

The stereoisomerism of this compound is a critical consideration in its synthesis and application, as the different spatial arrangements can lead to variations in physical properties and biological activity.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of the cis and trans isomers of this compound are distinct, allowing for their identification and characterization. While data for the mixed isomers and the pure trans isomer are readily available, specific physical properties for the pure cis isomer are less commonly reported. The data for the analogous cis-4-methylcyclohexanol can provide a useful estimation.

Table 1: Physical Properties of this compound Isomers

| Property | cis-4-Ethylcyclohexanol (estimated) | trans-4-Ethylcyclohexanol | This compound (cis/trans mixture) |

| CAS Number | 19781-61-4[2] | 19781-62-5[3] | 4534-74-1[4] |

| Boiling Point | ~171-173 °C (lit.)[5] | 185.7 °C at 760 mmHg[4] | 185.7 °C at 760 mmHg; 83.5-84.5 °C at 10 mmHg (lit.)[4] |

| Density | ~0.913 g/mL[6] | - | 0.914 g/mL at 25 °C (lit.)[5] |

| Refractive Index | ~1.453[6] | - | n20/D 1.458 (lit.)[5] |

Table 2: Spectroscopic Data of this compound Isomers

| Spectrum | cis-4-Ethylcyclohexanol | trans-4-Ethylcyclohexanol |

| ¹H NMR (CDCl₃) | Peaks observable, specific shifts available in spectral databases.[7][8] | Peaks observable, specific shifts available in spectral databases.[5][9] |

| ¹³C NMR (CDCl₃) | Peaks observable, specific shifts available in spectral databases.[10] | Peaks observable, specific shifts available in spectral databases.[11] |

| IR (Infrared) | Characteristic O-H and C-H stretching bands.[4] | Characteristic O-H and C-H stretching bands.[9] |

Experimental Protocols

The synthesis and analysis of this compound isomers require specific experimental procedures to ensure stereocontrol and accurate characterization.

Synthesis of 4-Ethylcyclohexanone (B1329521) (Precursor)

The precursor for the synthesis of this compound isomers is 4-ethylcyclohexanone. This ketone can be synthesized via several methods, including the oxidation of this compound or the catalytic hydrogenation of p-cresol (B1678582) followed by oxidation.[7]

Logical Workflow for 4-Ethylcyclohexanone Synthesis:

Caption: Synthesis routes to 4-ethylcyclohexanone.

Stereoselective Synthesis of this compound Isomers

The stereoselective synthesis of cis- and trans-4-Ethylcyclohexanol is typically achieved through the reduction of 4-ethylcyclohexanone using different reducing agents that favor the formation of one isomer over the other.

-

Synthesis of trans-4-Ethylcyclohexanol (Equatorial Attack): Reduction of 4-ethylcyclohexanone with sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) generally favors the formation of the more stable trans isomer. The hydride attacks the carbonyl group from the axial position, leading to an equatorial hydroxyl group.

-

Synthesis of cis-4-Ethylcyclohexanol (Axial Attack): The use of a bulkier reducing agent, such as Lithium tri-sec-butylborohydride (L-Selectride®), promotes attack from the less sterically hindered equatorial face of the carbonyl group, resulting in the formation of the cis isomer with an axial hydroxyl group.[12]

Experimental Workflow for Stereoselective Reduction:

Caption: Stereoselective synthesis of this compound isomers.

Separation of cis and trans Isomers by Column Chromatography

A mixture of cis and trans isomers can be separated using column chromatography on silica (B1680970) gel. The trans isomer is generally less polar than the cis isomer and will therefore elute first when using a non-polar to moderately polar eluent system.

Detailed Protocol:

-

Column Preparation: A glass column is packed with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

-

Sample Loading: The crude mixture of isomers is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the silica gel bed.

-

Elution: The column is eluted with a solvent system of increasing polarity, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The polarity of the eluent is gradually increased to elute the more polar cis isomer.[13]

-

Isolation: Fractions containing the pure isomers are combined, and the solvent is removed under reduced pressure.

Gas Chromatography (GC) Analysis of Isomer Ratio

Gas chromatography is an effective method for determining the ratio of cis and trans isomers in a sample. The separation is based on the difference in boiling points and polarity of the isomers.

Typical GC Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5, or a Carbowax column) is suitable.[13][14]

-

Injector Temperature: 250 °C

-

Oven Program: Start at a lower temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 210 °C) at a rate of 5-10 °C/min.[14]

-

Detector: A Flame Ionization Detector (FID) is commonly used.

-

Carrier Gas: Helium or Nitrogen.

The trans isomer, being less polar, will typically have a shorter retention time than the cis isomer on a standard non-polar column.[13]

Visualization of Stereoisomers

The chair conformations of the cis and trans isomers of this compound illustrate the different spatial arrangements of the substituents.

Caption: Chair conformations of cis- and trans-4-Ethylcyclohexanol. (Note: Actual images would be embedded in a final document.)

Conclusion

This technical guide has provided a detailed overview of the chemical structure, stereochemistry, physical properties, and analytical and synthetic protocols for this compound. The clear distinction between the cis and trans isomers in terms of their properties and synthesis is crucial for researchers and professionals working with this compound. The provided experimental workflows and data tables serve as a valuable resource for the successful synthesis, separation, and characterization of this compound isomers.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CIS-4-METHYLCYCLOHEXANOL(7731-28-4) IR Spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. forskning.ruc.dk [forskning.ruc.dk]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. CIS-4-METHYLCYCLOHEXANOL(7731-28-4) 13C NMR [m.chemicalbook.com]

- 11. TRANS-4-ETHYLCYCLOHEXANOL(19781-62-5) 13C NMR [m.chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. Lab Chapter 7.3.2 [people.whitman.edu]

Spectroscopic Profile of 4-Ethylcyclohexanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 4-Ethylcyclohexanol (C8H16O), a substituted cyclohexanol (B46403) of interest in various chemical research domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and chemical properties.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. Each method provides unique information about the molecule's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR data are crucial for confirming the presence and connectivity of the ethyl and cyclohexanol moieties.

Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.5 - 4.1 | Multiplet | 1H | H-1 (CH-OH) |

| ~1.0 - 2.0 | Multiplet | 10H | Cyclohexyl protons (H-2, H-3, H-4, H-5, H-6) and CH₂ of ethyl group |

| ~0.8 - 1.0 | Triplet | 3H | CH₃ of ethyl group |

| Variable | Singlet | 1H | OH |

Note: Actual chemical shifts and coupling constants can vary depending on the solvent, concentration, and the specific isomer (cis/trans). The data presented is a generalized prediction based on typical values for similar structures.

Table 2: ¹³C NMR Spectroscopic Data for trans-4-Ethylcyclohexanol

| Chemical Shift (δ) ppm | Assignment |

| 70.0 | C-1 (CH-OH) |

| 42.9 | C-4 |

| 35.8 | C-3, C-5 |

| 32.2 | C-2, C-6 |

| 28.9 | CH₂ (ethyl) |

| 12.1 | CH₃ (ethyl) |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by the presence of a hydroxyl group and aliphatic C-H bonds.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3350 | Strong, Broad | O-H Stretch | Alcohol |

| ~2920 | Strong | C-H Stretch | sp³ C-H |

| ~2850 | Strong | C-H Stretch | sp³ C-H |

| ~1450 | Medium | C-H Bend | CH₂ |

| ~1060 | Strong | C-O Stretch | Secondary Alcohol |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

Table 4: Major Peaks in the Mass Spectrum of this compound

| m/z | Relative Intensity | Possible Fragment |

| 128 | ~5% | [M]⁺ (Molecular Ion) |

| 110 | ~20% | [M - H₂O]⁺ |

| 99 | ~30% | [M - C₂H₅]⁺ |

| 81 | ~100% | [C₆H₉]⁺ |

| 57 | ~85% | [C₄H₉]⁺ |

| 43 | ~70% | [C₃H₇]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and experimental goals.

NMR Spectroscopy

Sample Preparation:

-

A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Technique: Proton NMR.

-

Parameters:

-

Number of scans: 16-64

-

Relaxation delay: 1-2 seconds

-

Pulse width: 30-45 degrees

-

Spectral width: 0-12 ppm

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

¹³C NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer.

-

Technique: Carbon-13 NMR with proton decoupling.

-

Parameters:

-

Number of scans: 512-2048

-

Relaxation delay: 2-5 seconds

-

Pulse width: 30-45 degrees

-

Spectral width: 0-220 ppm

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or the solvent peak.

-

Infrared (IR) Spectroscopy

Sample Preparation:

-

For a liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr).

FTIR Spectroscopy:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Technique: Transmission.

-

Parameters:

-

Number of scans: 16-32

-

Resolution: 4 cm⁻¹

-

Spectral range: 4000-400 cm⁻¹

-

A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

Sample Introduction:

-

The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification, or through direct injection if it is sufficiently volatile and pure.

Electron Ionization (EI) Mass Spectrometry:

-

Instrument: A mass spectrometer with an electron ionization source.

-

Technique: Electron Impact.

-

Parameters:

-

Ionization energy: 70 eV

-

Source temperature: 200-250 °C

-

Mass range: m/z 40-400

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

Caption: Workflow for the structural determination of this compound.

Navigating the Solution: A Technical Guide to the Solubility of 4-Ethylcyclohexanol in Organic Solvents

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 4-Ethylcyclohexanol, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document provides a detailed exploration of the theoretical and practical aspects of this compound's solubility in common organic solvents. While specific quantitative solubility data for this compound is not extensively available in published literature, this guide furnishes a robust experimental protocol for its determination, enabling researchers to generate precise and reliable data.

Introduction to this compound and its Solubility

This compound (C₈H₁₆O) is a cyclic alcohol recognized for its utility as a precursor in the synthesis of pharmaceuticals, fragrances, and specialty chemicals. Its molecular structure, featuring a non-polar cyclohexane (B81311) ring and a polar hydroxyl (-OH) group, dictates its solubility behavior, making it generally soluble in organic solvents and sparingly soluble in water.[1] An estimated water solubility for this compound is approximately 2024 mg/L at 25 °C.[2] A thorough understanding of its solubility in various organic media is critical for optimizing reaction conditions, purification processes, and formulation development.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This concept suggests that a solute will have the highest solubility in a solvent with a similar polarity. This compound possesses both a non-polar hydrocarbon backbone and a polar hydroxyl group capable of hydrogen bonding. Consequently, its solubility profile is a balance between these two features.

-

Polar Solvents (e.g., Methanol, Ethanol): The hydroxyl group of this compound can form hydrogen bonds with polar protic solvents, promoting solubility.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The ethylcyclohexane (B155913) portion of the molecule interacts favorably with non-polar solvents through van der Waals forces, leading to good solubility.

-

Intermediate Polarity Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents can interact with both the polar and non-polar regions of this compound, generally resulting in high solubility.

Quantitative Solubility Data

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Dichloromethane | ||||

| Ethyl Acetate | ||||

| n-Hexane | ||||

| Toluene | ||||

| Diethyl Ether |

Experimental Protocol for Solubility Determination: The Equilibrium Shake-Flask Method

The following is a detailed methodology for determining the equilibrium solubility of this compound in various organic solvents. This method is widely recognized for its accuracy and reliability.

Materials and Equipment

-

High-purity this compound

-

Analytical grade organic solvents

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with tight-fitting caps (B75204) (e.g., 20 mL scintillation vials)

-

Constant temperature shaker or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

A suitable analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with Refractive Index Detector (HPLC-RI))

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

To each vial, add a known volume (e.g., 10 mL) of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately weigh the filtered sample.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound.

-

Once the solvent is completely removed, weigh the vial containing the dried this compound residue.

-

Alternatively, a pre-validated chromatographic method (GC or HPLC) can be used for quantification. This involves creating a calibration curve with standards of known this compound concentrations in the respective solvent. The filtered sample is then diluted to fall within the calibration range and analyzed.

-

Calculation of Solubility

-

Gravimetric Method:

-

Solubility ( g/100 mL) = [(Mass of vial with residue - Mass of empty vial) / Volume of solvent in the filtered sample] * 100

-

-

Chromatographic Method:

-

Determine the concentration of this compound in the sample from the calibration curve.

-

Account for any dilutions made during sample preparation to calculate the original concentration in the saturated solution.

-

Visualizing the Experimental Workflow

The logical progression of the experimental protocol for determining the solubility of this compound is illustrated in the following workflow diagram.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents and a detailed, actionable protocol for its experimental determination. By following the outlined procedures, researchers can generate high-quality, reproducible solubility data, which is essential for the effective application of this versatile chemical intermediate in research and development.

References

An In-depth Technical Guide to the Physical Properties of 4-Ethylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Ethylcyclohexanol, specifically its boiling point and density. The information is compiled from various chemical data sources to assist in research, development, and quality control applications. This compound (CAS No. 4534-74-1) is a cyclic alcohol used as an intermediate in organic synthesis and in the formulation of various chemical products.[1][2] It exists as a mixture of cis and trans isomers, and its physical properties can be influenced by the isomeric ratio, purity, and environmental conditions.[1][3]

Physical Properties: Boiling Point and Density

The boiling point and density are critical parameters for the handling, processing, and application of this compound. The following table summarizes the reported values for this compound, which often appears as a colorless to light yellow liquid.[2][4][5]

| Property | Value | Conditions | Isomer Information | Source(s) |

| Boiling Point | 185.7 °C | at 760 mmHg | Not Specified | [4] |

| 185.67 °C | at 760 mmHg (estimated) | Not Specified | [6] | |

| 83.5-84.5 °C | at 10 mmHg | Not Specified | [4][7] | |

| 83.4-84.4 °C | at 10 mmHg | Not Specified | [3] | |

| 84 °C | at 10 mmHg | trans isomer | [8] | |

| Density | 0.889 g/mL | at 25 °C | Not Specified | [3][4][7] |

| 0.88 g/mL | Not Specified | Mixture of isomers | [9] | |

| Specific Gravity | 0.916 to 0.919 | at 20 °C | Not Specified | [6] |

| 0.91 | Not Specified | trans isomer | [10] |

Experimental Protocols and Methodologies

While the cited sources provide quantitative data on the physical properties of this compound, they do not offer detailed experimental protocols for the specific measurements. This section outlines the standard methodologies typically employed for determining boiling point and density, which can be presumed to be similar to the methods used to obtain the reported values.

Boiling Point Determination: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, especially when values are reported at reduced pressures (e.g., 10 mmHg), vacuum distillation is the standard method.

-

Apparatus: A typical setup includes a distillation flask, a condenser, a receiving flask, a heating mantle, a thermometer, and a vacuum pump connected to a manometer for pressure measurement.

-

Procedure (General): The this compound sample is placed in the distillation flask. The system is evacuated to the desired pressure (e.g., 10 mmHg), which is monitored by the manometer. The sample is then heated, and the temperature is recorded when the liquid boils and a steady stream of condensate is observed. This temperature is the boiling point at that specific pressure. For measurements at atmospheric pressure (760 mmHg), the same principle applies without the need for a vacuum.

Density Determination: Density is the mass of a substance per unit volume. It is temperature-dependent and commonly measured using a pycnometer or a digital densitometer.

-

Apparatus: A pycnometer (a glass flask with a precise volume) and an analytical balance, or a digital density meter. A temperature-controlled water bath is crucial for maintaining the specified temperature (e.g., 25 °C).

-

Procedure (Pycnometer Method):

-

The empty pycnometer is weighed.

-

It is then filled with the this compound sample and placed in a water bath at the target temperature until thermal equilibrium is reached.

-

The pycnometer is removed, carefully dried, and weighed again to determine the mass of the liquid.

-

The procedure is repeated with a reference substance of known density (e.g., deionized water) to calibrate the exact volume of the pycnometer.

-

The density is calculated by dividing the mass of the this compound sample by the calibrated volume.

-

Logical Workflow Visualization

The following diagram illustrates a generalized workflow for the characterization of the physical properties of this compound, from sample acquisition to final data reporting.

Caption: Workflow for Physical Property Characterization of this compound.

References

- 1. CAS 4534-74-1: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 4534-74-1 [chemnet.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound (cis- and trans- mixture) | CymitQuimica [cymitquimica.com]

- 6. 4-ethyl cyclohexanol, 4534-74-1 [thegoodscentscompany.com]

- 7. This compound | 4534-74-1 [chemicalbook.com]

- 8. trans-4-Ethylcyclohexanol | 19781-62-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. This compound, 99%, mixture of cis- and trans isomers, Thermo Scientific 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. labproinc.com [labproinc.com]

Navigating the Procurement and Purity of 4-Ethylcyclohexanol: A Technical Guide

For researchers, scientists, and professionals in drug development, the sourcing of high-quality chemical reagents is a critical foundation for successful discovery and manufacturing. This in-depth technical guide provides a comprehensive overview of the commercial availability and purity of 4-Ethylcyclohexanol, a key building block in various synthetic pathways.

Commercial Availability

This compound is readily available from a range of chemical suppliers, catering to both research and bulk-scale requirements. The compound is typically offered as a mixture of cis- and trans- isomers. While numerous suppliers list the product, major distributors with established supply chains include Sigma-Aldrich (now MilliporeSigma), Tokyo Chemical Industry (TCI), and Santa Cruz Biotechnology.[1] Smaller and specialized chemical providers also offer this product, sometimes with a focus on specific grades or purity levels.

Pricing can vary significantly based on the supplier, quantity, and stated purity. For small research quantities (e.g., 25 mL to 250 mg), costs can range from approximately $77.90 upwards.[2] Bulk quantities are generally available upon request, with pricing subject to negotiation. It is important to note that some suppliers, like Sigma-Aldrich for their "AldrichCPR" grade, provide the product for early discovery research with the explicit understanding that the buyer assumes responsibility for confirming its identity and purity, as analytical data is not routinely collected for this specific product line.[2][3]

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Product Name | Purity Specification | Available Quantities |

| Sigma-Aldrich | This compound AldrichCPR | Not specified; buyer to confirm | 250 mg and larger |

| TCI America | This compound (cis- and trans- mixture) | >97.0% (GC)[1][4][5][6] | 25 mL and larger |

| Santa Cruz Biotechnology | This compound | Not specified | Research quantities |

| CymitQuimica | This compound (cis- and trans- mixture) | >97.0%(GC) or 97% | Various |

| ChemicalBook | This compound | 99% (from some listed suppliers) | Bulk and research |

Purity and Impurity Profile

The most commonly cited purity for commercially available this compound is greater than 97.0%, as determined by gas chromatography (GC).[1][4][5][6] This indicates that the material is suitable for many research and development applications. However, for more sensitive applications, such as in pharmaceutical synthesis, a more detailed understanding of the impurity profile is essential.

Potential impurities in this compound can originate from the synthetic route or degradation over time. Common synthetic pathways to cyclohexanol (B46403) derivatives often involve the reduction of the corresponding ketone (4-ethylcyclohexanone) or the hydration of the corresponding alkene.

Potential Impurities May Include:

-

Starting Materials: Unreacted 4-ethylcyclohexanone.

-

By-products of Synthesis: Isomers of this compound, and other related cyclohexyl compounds.

-

Solvents: Residual solvents used in the synthesis and purification process.

-

Water: Due to the hygroscopic nature of alcohols.

Table 2: Typical Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₆O[2][7][8] |

| Molecular Weight | 128.21 g/mol [2][7][9] |

| Appearance | Colorless to light yellow liquid[5][10] |

| Boiling Point | 185.67 °C @ 760 mmHg (est.)[1] |

| Flash Point | 78 °C (172.4 °F) - closed cup[2] |

| Density | ~0.916-0.919 g/mL @ 20 °C[1] |

| Refractive Index | ~1.460-1.464 @ 20 °C[1] |

Experimental Protocols for Purity Assessment

Gas chromatography is the most common and effective method for assessing the purity of this compound and identifying volatile impurities.

Gas Chromatography (GC) Method for Purity Analysis

While a specific, validated protocol for this compound from a pharmacopeia was not found, a general GC method for analyzing cyclohexanol derivatives can be adapted.

Objective: To determine the purity of this compound and quantify impurities.

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Capillary column suitable for polar compounds (e.g., a wax-type column or a 5% phenyl-methylpolysiloxane column).

Method Parameters (Illustrative Example):

-

Column: HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold at 250 °C for 5 minutes.

-

-

Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).

-

Injection Volume: 1 µL.

-

Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.

Data Analysis:

The purity is calculated based on the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram. Identification of impurity peaks can be achieved by comparing their retention times with those of known standards or by using a mass spectrometry (MS) detector.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

For unambiguous identification of impurities, GC-MS is the preferred method. The GC conditions can be similar to those used for purity analysis. The mass spectrometer will provide mass spectra for each separated component, which can be compared against spectral libraries (e.g., NIST) for identification.

Visualizing Workflows and Relationships

Logical Workflow for Purity Verification

The following diagram illustrates a logical workflow for a researcher to verify the purity of a received batch of this compound.

Caption: Workflow for Purity Verification of this compound.

Potential Impurity Sources in Synthesis

This diagram illustrates the potential sources of impurities during a typical synthesis of this compound from 4-ethylcyclohexanone.

References

- 1. people.chem.umass.edu [people.chem.umass.edu]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [guidechem.com]

- 6. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]

- 7. westfield.ma.edu [westfield.ma.edu]

- 8. shimadzu.com [shimadzu.com]

- 9. 4-tert-Butylcyclohexanol | C10H20O | CID 7391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-ethyl cyclohexanol, 4534-74-1 [thegoodscentscompany.com]

The Cyclohexanol Scaffold: A Versatile Platform in Medicinal Chemistry with a Focus on 4-Ethylcyclohexanol Derivatives

For Immediate Release

[City, State] – [Date] – The cyclohexanol (B46403) moiety, a fundamental six-carbon cyclic alcohol, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its inherent conformational flexibility and the synthetic tractability of its derivatives have established it as a cornerstone in the design and development of a diverse array of therapeutic agents. This technical guide explores the potential applications of 4-Ethylcyclohexanol and its derivatives in medicinal chemistry, providing an in-depth analysis of its role as a synthetic building block, its incorporation into bioactive molecules, and the experimental methodologies underpinning its use.

Introduction to the Cyclohexanol Scaffold in Drug Discovery

The cyclohexane (B81311) ring is a common motif in numerous natural products and synthetic drugs, prized for its ability to present substituents in well-defined three-dimensional orientations. This property is crucial for optimizing interactions with biological targets such as enzymes and receptors. The hydroxyl group of cyclohexanol provides a convenient handle for further chemical modifications, allowing for the introduction of various pharmacophoric features through esterification, etherification, and oxidation reactions.

While the broader class of cyclohexanol derivatives has been extensively studied, this guide will place a particular emphasis on the potential of this compound. Although direct applications in marketed drugs are not widely documented, its structural features suggest significant untapped potential for the generation of novel chemical entities with diverse pharmacological activities.

This compound as a Synthetic Intermediate

This compound serves as a versatile starting material for the synthesis of more complex molecules. The ethyl group at the 4-position introduces a degree of lipophilicity and can influence the overall shape and binding affinity of the final compound. The hydroxyl group can be readily oxidized to the corresponding ketone, 4-ethylcyclohexanone, which can then participate in a variety of carbon-carbon bond-forming reactions.

Case Study: Synthesis of Venlafaxine Analogues

A prominent example of the utility of the cyclohexanone (B45756) core in medicinal chemistry is the synthesis of the antidepressant drug Venlafaxine. While Venlafaxine itself is synthesized from cyclohexanone, the established synthetic routes can be adapted to utilize 4-ethylcyclohexanone, derived from this compound, to generate novel analogues.

The synthesis typically begins with the condensation of an arylacetonitrile, such as 4-methoxyphenylacetonitrile (B141487), with cyclohexanone (or its 4-ethyl derivative) to form a cyanohydrin intermediate. Subsequent reduction of the nitrile group and N-alkylation yield the final tertiary amine product.

Table 1: Key Intermediates in the Synthesis of Venlafaxine

| Intermediate | Structure | Role |

| Cyclohexanone | C₆H₁₀O | Starting material for the cyclohexanol core |

| 4-Methoxyphenylacetonitrile | C₉H₉NO | Provides the substituted phenyl ring and the initial amine nitrogen |

| 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol | C₁₅H₁₉NO₂ | Key intermediate formed from the condensation reaction |

| 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol | C₁₅H₂₃NO₂ | Intermediate after reduction of the nitrile |

| Venlafaxine | C₁₇H₂₇NO₂ | Final active pharmaceutical ingredient |

Experimental Protocols

Synthesis of 1-[Cyano(p-methoxyphenyl)methyl]cyclohexanol

This procedure outlines the synthesis of a key intermediate analogous to that used in Venlafaxine synthesis, starting from cyclohexanone.

Materials:

-

4-Methoxyphenylacetonitrile

-

Cyclohexanone

-

Sodium hydroxide (B78521) (or other suitable base)

-

Toluene (or other suitable solvent)

Procedure:

-

To a solution of 4-methoxyphenylacetonitrile in toluene, add powdered sodium hydroxide.

-

Add cyclohexanone dropwise to the mixture at a controlled temperature (e.g., 0-15°C).

-

Stir the reaction mixture for a specified period (e.g., 15-120 minutes) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by crystallization or column chromatography.

Robinson Annulation for the Synthesis of Substituted Cyclohexenones

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to create a six-membered ring.[1] This method is instrumental in synthesizing substituted cyclohexenones, which can be readily reduced to the corresponding cyclohexanols.

General Reaction: A ketone and a methyl vinyl ketone react in the presence of a base to form an α,β-unsaturated ketone within a cyclohexane ring.[1]

Experimental Workflow for Robinson Annulation:

Caption: General workflow for the Robinson annulation reaction.

Potential Pharmacological Activities of this compound Derivatives

While specific biological activity data for this compound derivatives are scarce in publicly available literature, the broader class of cyclohexanol and cyclohexanone derivatives has shown a wide range of pharmacological effects. These include:

-

Antidepressant Activity: As exemplified by Venlafaxine, the cyclohexanol core is a key structural feature for serotonin-norepinephrine reuptake inhibitors.

-

Analgesic Activity: Certain 4-amino-4-arylcyclohexanones have been investigated as a novel class of analgesics.

-

Anticancer Activity: The cyclohexenone scaffold, readily accessible from cyclohexanol derivatives, is found in numerous natural products with cytotoxic properties.

-

Anti-inflammatory Activity: Derivatives of cyclohexanol have been explored for their potential to modulate inflammatory pathways.

The introduction of a 4-ethyl substituent can modulate the lipophilicity and steric profile of these derivatives, potentially leading to improved pharmacokinetic properties or altered target-binding affinities.

Signaling Pathways and Logical Relationships

The therapeutic effects of cyclohexanol-based compounds are mediated through their interaction with specific biological pathways. For instance, the antidepressant activity of Venlafaxine analogues involves the inhibition of neurotransmitter reuptake transporters.

Diagram of a Simplified Neurotransmitter Reuptake Inhibition Pathway:

Caption: Simplified mechanism of neurotransmitter reuptake inhibition.

Conclusion and Future Directions